N,N-Dimethylacrylamide
Overview
Description
N,N-Dimethylacrylamide is an organic compound widely used in polymer chemistry and material science. It is known for its versatile properties and is often employed in the synthesis of various polymers. The compound is characterized by an amide group bonded to a carbon-carbon double bond, with an acryloyl group attached to an amide nitrogen substituted by two methyl groups. This unique molecular arrangement gives this compound distinct chemical and physical properties, making it a highly attractive monomer in polymer synthesis .
Mechanism of Action
Target of Action
N,N-Dimethylacrylamide (DMAA) is primarily used in the creation of hydrogels . These hydrogels are used as adsorbents for removing harmful heavy metal ions and dyes from bodies of water . DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
Mode of Action
The mode of action of DMAA involves the formation of hydrogen bonding between the –NH- groups in DMAA with the electronegative N in dye molecules . Additionally, electrostatic attractions between cationic groups of dye molecules and carbonyl groups also play a significant role .
Biochemical Pathways
DMAA is an easily polymerized, nonionic monomer . The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization . Copolymers of DMAA with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment .
Pharmacokinetics
The addition of DMAA to the electrolyte significantly enhances the electrochemical properties of the silicon anode .
Result of Action
The result of DMAA’s action is the creation of a three-dimensional network structure capable of retaining water . This structure is used in the creation of hydrogels, which are then used for the removal of harmful heavy metal ions and dyes from bodies of water .
Action Environment
The action of DMAA is influenced by environmental factors such as pH, time, temperature, and salinity of water . These factors can affect the swelling behavior of the hydrogels created using DMAA .
Biochemical Analysis
Biochemical Properties
DMAA-based hydrogels have been reported to interact with various biomolecules. The formation of hydrogen bonding between the –NH- groups in DMAA and the electronegative N in dye molecules, as well as electrostatic attractions between cationic groups of dye molecules and carbonyl groups, were the main driving forces behind its attraction .
Cellular Effects
DMAA-based hydrogels have been used for drug delivery and tissue engineering due to their biocompatibility, nontoxicity, and responsiveness to environmental stimuli . These hydrogels can absorb enhanced amounts of hydrophobic material under certain conditions .
Molecular Mechanism
The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization . The unique structure of DMAA shows amelioration in hydrogels for specific applications . The formation of hydrogen bonding between –NH- groups in DMAA with the electronegative N in dye molecules, as well as electrostatic attractions between cationic groups of dye molecules and carbonyl groups, were the main driving forces behind its attraction .
Temporal Effects in Laboratory Settings
The swelling behavior of DMAA-based hydrogels has been studied in laboratory settings . The swelling results revealed that the hydrogel swelling reduced as a content of AA . Also, it was demonstrated that increasing the pH caused a drastic increment of the equilibrium swelling ratio .
Metabolic Pathways
N,N-Dimethylacrylamide is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylacrylamide can be synthesized through various methods. One common approach involves the reaction of acryloyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent unwanted side reactions. Another method involves the reaction of acrylamide with dimethyl sulfate under basic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of acrylonitrile with dimethylamine in the presence of a catalyst. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in a solvent such as water or an organic solvent, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Polymerization: Forms poly(this compound) homopolymers and copolymers.
Hydrolysis: Produces carboxylic acids and dimethylamine.
Oxidation: Results in the formation of oxidized derivatives of this compound.
Scientific Research Applications
N,N-Dimethylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers, including hydrogels and copolymers.
Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for controlled drug release and wound healing.
Industry: Applied in the production of adhesives, coatings, and water treatment chemicals.
Comparison with Similar Compounds
N,N-Dimethylacrylamide can be compared with other similar compounds such as:
Acrylamide: Similar in structure but lacks the two methyl groups on the amide nitrogen.
Methacrylamide: Contains a methyl group on the carbon-carbon double bond, making it less reactive in polymerization reactions compared to this compound.
N,N-Diethylacrylamide: Similar structure but with ethyl groups instead of methyl groups, resulting in different solubility and reactivity properties.
This compound stands out due to its unique combination of hydrophilicity, reactivity, and versatility in polymer synthesis.
Properties
IUPAC Name |
N,N-dimethylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYACDQVQQZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-34-0 | |
Record name | N,N-Dimethylacrylamide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26793-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0051944 | |
Record name | N,N-Dimethylacrylamide | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Propenamide, N,N-dimethyl- | |
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Record name | N,N-Dimethylacrylamide | |
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CAS No. |
2680-03-7 | |
Record name | N,N-Dimethylacrylamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2680-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | 2-Propenamide, N,N-dimethyl- | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | N,N-dimethylacrylamide | |
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Record name | N,N-DIMETHYLACRYLAMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dimethylacrylamide?
A1: The molecular formula of this compound is C5H9NO, and its molecular weight is 99.13 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies utilize spectroscopic techniques to characterize DMAA-containing polymers. For example, one research used Fourier Transform Infrared (FTIR) spectroscopy, 1H-NMR, and X-ray diffraction (XRD) spectroscopy to characterize copolymers of DMAA and other acrylic monomers for enhanced oil recovery applications. []
Q3: How does the incorporation of this compound affect the properties of polymers, specifically regarding water solubility and biocompatibility?
A3: DMAA is known to enhance the water solubility of polymers due to its hydrophilic nature. [] This property makes DMAA-containing polymers particularly attractive for biomedical applications, where biocompatibility is crucial.
Q4: How is this compound utilized in the development of hydrogel lenses?
A5: DMAA's excellent water solubility and biocompatibility make it suitable for hydrogel lens applications. Researchers have successfully synthesized high oxygen permeability hydrogel lenses using DMAA as a monomer, along with cross-linkers like ethylene glycol dimethacrylate (EGDMA) and 2-hydroxyethyl methacrylate (HEMA). []
Q5: What is the role of DMAA in enhancing oil recovery?
A7: Copolymers of DMAA with acrylic acid or 2-acrylamido-2-methyl propane sulfonic acid have been investigated for enhanced oil recovery. The incorporation of DMAA, being more hydrophobic than acrylamide, resulted in polymers with increased shear resistance, a desirable property for oil recovery applications. []
Q6: Can DMAA-based polymers be used for stem cell labeling?
A8: Yes, researchers have successfully developed poly(this compound) (PDMAAm)-coated maghemite nanoparticles for labeling stem cells. The PDMAAm coating enhances the biocompatibility and cellular uptake of the nanoparticles. []
Q7: What polymerization techniques are commonly employed for the polymerization of this compound?
A7: Several polymerization techniques have been successfully employed for DMAA polymerization, including:
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization allows for controlled molecular weight and narrow polydispersity in DMAA polymerization. [, , ]
- Atom Transfer Radical Polymerization (ATRP): ATRP offers similar control over molecular weight and architecture as RAFT, enabling the synthesis of well-defined DMAA-based polymers. [, ]
- Nitroxide-Mediated Radical Polymerization (NMP): NMP has been utilized for DMAA polymerization, though it may provide slightly less control over polymer architecture compared to RAFT or ATRP. [, ]
- Anionic Polymerization: Anionic polymerization, particularly in the presence of additives like triethylborane, enables controlled polymerization of DMAA with specific tacticity. []
Q8: What are the advantages of using "seeded" RAFT polymerization for synthesizing DMAA-containing triblock copolymers?
A10: Seeded RAFT polymerization offers a unique approach to synthesize well-defined triblock copolymers with specific morphologies. This technique utilizes preformed diblock copolymer nano-objects as "seeds" for further polymerization, resulting in triblock copolymers with controlled molecular weight and tailored architectures. [, ]
Q9: How do DMAA-containing polymers interact with other polymers in blends?
A11: DMAA-containing polymers can interact with other polymers through hydrogen bonding. For instance, studies have shown miscibility and complexation in blends of poly(styrene-co-acrylic acid) and poly(styrene-co-N,N-dimethylacrylamide), attributed to hydrogen bonding between the hydroxyl and carbonyl amide groups of the respective polymers. [, ]
Q10: How do DMAA-containing polymers interact with surfaces, particularly in the context of adsorption?
A13: The adsorption behavior of DMAA-containing polymers can be tailored by incorporating specific functional groups. For example, phosphonated DMAA terpolymers showed varying adsorption characteristics on cement surfaces depending on the steric position of the phosphonate groups, influencing their performance as water retention agents. []
Q11: What are some promising areas for further research on this compound and its derivatives?
A11: Several research avenues hold promise for further exploration, including:
- Development of stimuli-responsive materials: Exploring the responsiveness of DMAA-based polymers to various stimuli, such as temperature, pH, and light, for applications in sensors, actuators, and drug delivery systems. [, , ]
- Biomedical applications: Investigating the potential of DMAA-containing polymers in drug delivery, tissue engineering, and biosensing applications, leveraging their biocompatibility and tunable properties. [, ]
- Environmental remediation: Utilizing DMAA-based hydrogels for the removal of heavy metal ions and dyes from wastewater, capitalizing on their adsorption capabilities and potential for reusability. [, ]
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